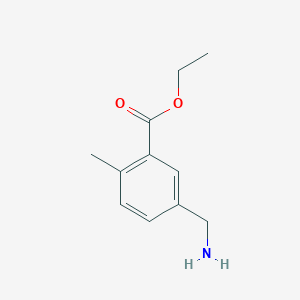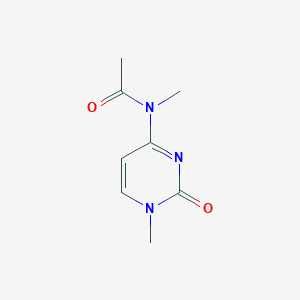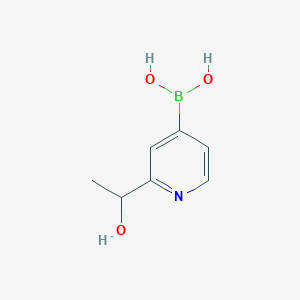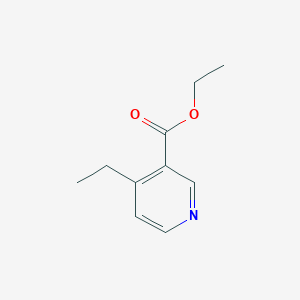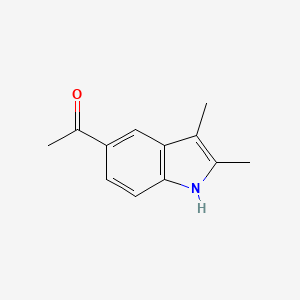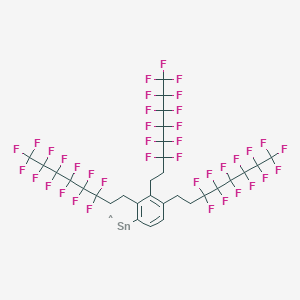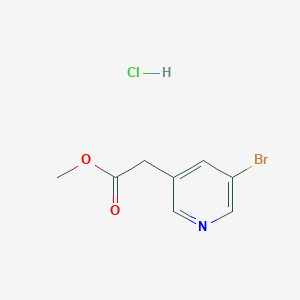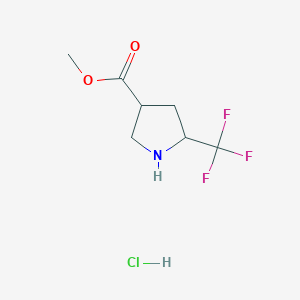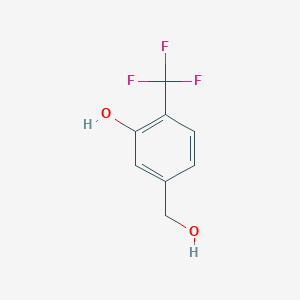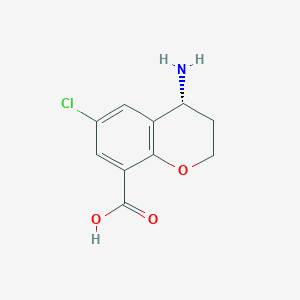
(R)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is a chemical compound that belongs to the chromane family. Chromanes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an amino group, a chlorine atom, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromane ring. The introduction of the amino and chlorine groups can be achieved through selective halogenation and amination reactions. The final step often involves the conversion of the carboxylic acid to its hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols.
科学研究应用
Chemistry
In chemistry, ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of ®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxylic acid group can also interact with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-amino-6-chlorochromane-8-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.
4-amino-6-chlorochromane-8-carboxamide: Contains an amide group instead of a carboxylic acid, altering its reactivity and biological activity.
4-amino-6-chlorochromane-8-methyl ester: Features a methyl ester group, which can influence its lipophilicity and pharmacokinetics.
Uniqueness
®-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is unique due to its combination of functional groups and its hydrochloride salt form. This combination enhances its solubility, stability, and versatility in various chemical and biological applications.
属性
分子式 |
C10H10ClNO3 |
|---|---|
分子量 |
227.64 g/mol |
IUPAC 名称 |
(4R)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-5-3-6-8(12)1-2-15-9(6)7(4-5)10(13)14/h3-4,8H,1-2,12H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
MUIYONBMPBAYMS-MRVPVSSYSA-N |
手性 SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2C(=O)O)Cl |
规范 SMILES |
C1COC2=C(C1N)C=C(C=C2C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
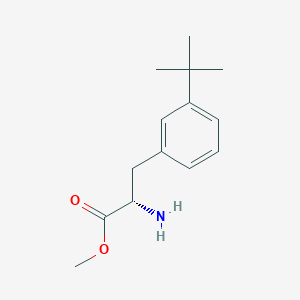
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
